molecular formula C12H23NO4 B558269 Boc-N-Me-Nle-OH CAS No. 117903-25-0

Boc-N-Me-Nle-OH

Cat. No. B558269
M. Wt: 245,32 g/mole
InChI Key: HYGQYTQHPSQSFF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Brain-on-Chip Biotechnology : Brain-on-Chip (BoC) biotechnology, which involves replicating brain structures and functions on a microfluidics platform, benefits from the application of compounds like Boc-N-Me-Nle-OH. These compounds aid in providing an in vivo-like microenvironment for studying brain activity in health and disease (Forró et al., 2021).

  • Biological Activity Analysis : Boc-N-Me-Nle-OH has been studied for its biological activities. For instance, replacing the norleucine residue in Boc-N-Me-Nle-OH with phenylalanine significantly affects its biological activity, demonstrating the compound's importance in drug design and pharmacological studies (Goudreau et al., 1994).

  • Photocatalyst Development : Boc-N-Me-Nle-OH is also relevant in photocatalysis. Studies on N-doped (BiO)2CO3 hierarchical microspheres, abbreviated as N-BOC, indicate its potential as an efficient and durable photocatalyst under visible light, which is significant for environmental pollution control (Dong et al., 2012).

  • Peptide Synthesis : In the field of peptide synthesis, Boc-N-Me-Nle-OH is utilized for protecting amino groups during the synthesis process. This plays a crucial role in simplifying and improving the synthesis of polypeptides, which are vital in understanding human physiological processes (Yi-nan & Key, 2013).

  • Cancer Research : Boc-N-Me-Nle-OH's derivatives are investigated for their potential roles in apoptosis mechanisms of cancer cells. Understanding their interactions with proteins can lead to new approaches in chemotherapy (Şaş et al., 2020).

  • Cholecystokinin Analogs : The compound is utilized in the synthesis of cholecystokinin analogs. These analogs are significant for their agonist and antagonist effects on various receptors, offering insights for in vivo studies (Amblard et al., 1993).

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGQYTQHPSQSFF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426826
Record name Boc-Menle-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Nle-OH

CAS RN

117903-25-0
Record name Boc-Menle-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PJ Corringer, JH Weng, B Ducos… - Journal of medicinal …, 1993 - ACS Publications
Replacement of Met31 by (JV-Me) Nle in CCK8 or CCK4 has been shown toimprove the affinity and selectivityfor CCK-B receptors. In order to obtain molecules with enhanced …
Number of citations: 48 pubs.acs.org

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